5,5'-Dihexyl-2,2'-bithiophene
Overview
Description
5,5’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected at the 2 and 2’ positions, with hexyl groups attached at the 5 and 5’ positions. This compound is known for its aromatic character and conjugated π-electron system, making it a valuable building block in organic electronics applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Stille Coupling Reaction: One common method for synthesizing 5,5’-Dihexyl-2,2’-bithiophene involves the Stille coupling reaction.
Suzuki Coupling Reaction: Another method involves the Suzuki coupling reaction, where 5-hexyl-2-boronic acid and 2,5-dibromo-3-hexylthiophene are used as starting materials.
Industrial Production Methods: Industrial production of 5,5’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5’-Dihexyl-2,2’-bithiophene can undergo oxidation reactions, typically using oxidizing agents like ferric chloride (FeCl3) or hydrogen peroxide (H2O2).
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions:
Oxidation: Ferric chloride (FeCl3), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: 5,5’-Dihexyl-2,2’-bithiophene is widely used in the field of organic electronics due to its excellent semiconducting properties. It is a key component in the fabrication of organic field-effect transistors (OFETs) and organic solar cells (OSCs). Its conjugated π-electron system allows for efficient charge transport, making it suitable for use in low-cost, flexible electronic devices.
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological and medical fields. Its unique electronic properties may be harnessed for biosensing applications, where it can be used to detect specific biological molecules or changes in the environment.
Industry: In the industrial sector, 5,5’-Dihexyl-2,2’-bithiophene is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form thin films with good mechanical properties makes it an attractive material for various industrial applications.
Mechanism of Action
The mechanism of action of 5,5’-Dihexyl-2,2’-bithiophene in electronic devices involves its ability to transport charge efficiently. The conjugated π-electron system allows for the delocalization of electrons across the molecule, facilitating charge mobility. In OFETs, the compound acts as a semiconducting layer, where it forms a channel for charge carriers (electrons or holes) to move between the source and drain electrodes under the influence of an electric field .
Comparison with Similar Compounds
5-Hexyl-2,2’-bithiophene: This compound is similar in structure but has only one hexyl group attached to the thiophene ring.
2,2’-Bithiophene: This compound lacks the hexyl groups, resulting in different solubility and electronic properties.
5,5’-Dibromo-2,2’-bithiophene: This compound has bromine atoms instead of hexyl groups, making it suitable for further functionalization through coupling reactions.
Uniqueness: 5,5’-Dihexyl-2,2’-bithiophene stands out due to its symmetrical structure and the presence of hexyl groups, which enhance its solubility in organic solvents and improve its processability during device fabrication. These features make it particularly suitable for applications in organic electronics, where high-quality thin films are essential .
Properties
IUPAC Name |
2-hexyl-5-(5-hexylthiophen-2-yl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQZMWDOMFSYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441903 | |
Record name | DH-2T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211737-46-1 | |
Record name | DH-2T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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